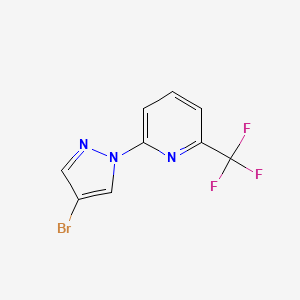

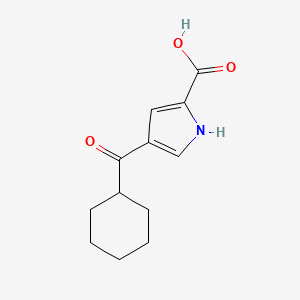

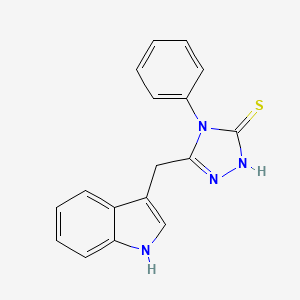

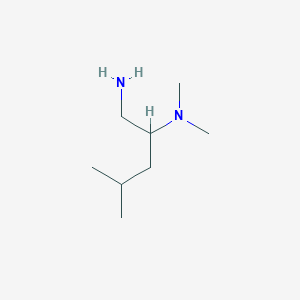

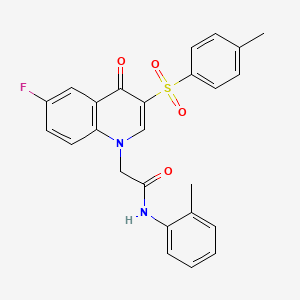

![molecular formula C13H16N2O5S B2853632 N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899740-30-8](/img/structure/B2853632.png)

N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic ether, and also features an amide and a sulfamoyl group. Compounds with these functional groups often exhibit interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxole ring, an amide group, and a sulfamoyl group. These functional groups could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups have been known to undergo a variety of reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the benzo[d][1,3]dioxole ring could potentially undergo electrophilic aromatic substitution .Scientific Research Applications

Anticancer Activity

Compounds with the benzo[d][1,3]dioxole moiety have been explored for their potential in anticancer therapy. The structural similarity of N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide to these compounds suggests it may also possess anticancer properties. Research has shown that indoles with benzo[d][1,3]dioxole structures can be effective against various cancer cell lines, including prostate, pancreatic, and leukemia . Further studies could explore the efficacy of this compound in inducing cell cycle arrest and apoptosis in cancer cells.

Antimicrobial and Antitubercular Properties

The benzo[d][1,3]dioxole core is present in several compounds with significant antimicrobial activity. Given the urgent need for new antitubercular agents, derivatives of N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide could be synthesized and evaluated for their activity against Mycobacterium tuberculosis . This could lead to the development of novel treatments for tuberculosis, especially drug-resistant strains.

Organoselenium Chemistry

Organoselenium compounds have a wide range of applications, including in organic synthesis, pharmaceutics, and catalysis. The synthesis and characterization of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been reported . This suggests that N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide could be a precursor or a structural motif in the development of new organoselenium compounds with potential biological importance.

Anti-Inflammatory and Immunomodulatory Effects

Compounds similar to N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide have shown anti-inflammatory and immunomodulatory effects. These properties are valuable in the treatment of chronic diseases such as rheumatoid arthritis . Research into the specific effects of this compound could lead to new therapeutic agents for inflammatory conditions.

Gastroprotective Applications

The structural analogs of N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide have demonstrated antiulcer action and the ability to reduce gastric hypersecretion. This suggests potential applications in the development of gastroprotective drugs . Further research could investigate the efficacy of this compound in protecting the gastric lining and controlling acid secretion.

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-(prop-2-enylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5S/c1-2-5-15-21(17,18)7-6-14-13(16)10-3-4-11-12(8-10)20-9-19-11/h2-4,8,15H,1,5-7,9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQDALPMLQOGPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-chloro-3-pyridinyl)carbonyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2853552.png)

![N-(2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853561.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2853565.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2853569.png)

![11-(4-Butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2853572.png)